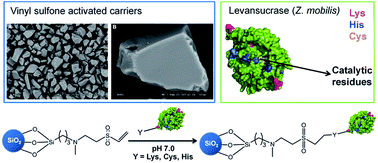Vinyl sulfone-activated silica for efficient covalent immobilization of alkaline unstable enzymes: application to levansucrase for fructooligosaccharide synthesis
RSC Advances Pub Date: 2016-06-29 DOI: 10.1039/C6RA14046G
Abstract
Most methodologies for covalent immobilization of enzymes usually take place at high pH values to enhance the nucleophilicity of protein reactive residues; however, many enzymes inactivate during the immobilization process due to their intrinsic instability at alkaline pH values. Vinyl sulfone (VS)-activated carriers may react with several protein side-chains at neutral pHs. In this work, levansucrase-an alkaline unstable enzyme of technological interest because it forms fructooligosaccharides (FOS) and levan from sucrose-was covalently attached to VS-activated silica at pH 7.0 in a short time (5 h). Theoretical immobilization yields were close to 95% but the apparent activity did not surpass 25%, probably due to random attachment with unproductive orientations and rigidification of the enzyme structure. Due to diffusional hindrance and/or local microenvironmental effects caused by the silica surface, the immobilized levansucrase was unable to produce levan but synthesized a similar amount of FOS than the free enzyme [95 g L−1 in 28 h, with a major contribution of FOS of the β(2 → 1) type]. The VS-activated biocatalysts showed a notable operational stability in batch reactors.

Recommended Literature
- [1] Complexes of clays with organic compounds. I. Complex formation between montmorillonite and halloysite and certain organic liquids
- [2] Structural design considerations of solution-processable graphenes as interfacial materials via a controllable synthesis method for the achievement of highly efficient, stable, and printable planar perovskite solar cells†
- [3] Silver(i) ion-selective membrane based on Schiff base–p-tert-butylcalix[4]arene
- [4] Photoelectrochemistry with the optical rotating disc electrode. Part 1. The theoretical analysis for photophysical–electrochemical processes
- [5] Functionalized nanoparticles: Tailoring properties through surface energetics and coordination chemistry for advanced biomedical applications
- [6] g-PAN/g-C3N4 encapsulated Cu nanoparticles with photocatalytic properties and high stability prepared using a two-step sintering method
- [7] Bioactive paper dipstick sensors for acetylcholinesterase inhibitors based on sol–gel/enzyme/gold nanoparticle composites†
- [8] Metabolic alterations in alga Chlamydomonas reinhardtii exposed to nTiO2 materials†
- [9] Recharging N95 masks using a van de Graaff generator for safe recycling†
- [10] Automated headspace single-drop microextraction via a lab-in-syringe platform for mercury electrothermal atomic absorption spectrometric determination after in situ vapor generation†










